molecular formula C20H24N6 B6467696 9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine CAS No. 2422135-69-9

9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6467696
CAS No.: 2422135-69-9
M. Wt: 348.4 g/mol
InChI Key: YFRMYPOJHZBEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine is a purine derivative featuring a cyclopropyl substituent at the 9-position and a 4-(2,5-dimethylphenyl)piperazinyl group at the 6-position. The cyclopropyl group enhances metabolic stability compared to bulkier alkyl or aryl substituents, while the 2,5-dimethylphenyl moiety on the piperazine ring may improve lipophilicity and receptor-binding interactions .

Properties

IUPAC Name

9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-14-3-4-15(2)17(11-14)24-7-9-25(10-8-24)19-18-20(22-12-21-19)26(13-23-18)16-5-6-16/h3-4,11-13,16H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRMYPOJHZBEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine, also known as CJ-176, is a synthetic compound belonging to the purine class. Its unique structure, featuring a bicyclic purine ring and a piperazine moiety, positions it as a potential candidate for various biological activities, particularly in the context of neurological disorders and anticonvulsant effects.

Chemical Structure

The molecular formula of CJ-176 is C19H24N4C_{19}H_{24}N_4, with a molecular weight of approximately 308.4 g/mol. The specific structural features include:

  • A cyclopropyl group at the 9-position.
  • A piperazine ring attached to a 2,5-dimethylphenyl group at the 6-position.

Although the precise mechanism of action for CJ-176 is not fully elucidated, it is hypothesized to exhibit anticonvulsant activity . Potential mechanisms may involve modulation of neurotransmitter systems or ion channels, similar to other purine derivatives. Research indicates that compounds with similar structures often interact with central nervous system (CNS) pathways, which could explain the observed effects in preclinical studies.

Biological Activity Overview

Research has highlighted several key biological activities associated with CJ-176:

  • Anticonvulsant Activity : Preliminary studies suggest that CJ-176 may effectively reduce seizure activity in animal models. Its structural similarity to known anticonvulsants supports this hypothesis.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties through antioxidant mechanisms or by modulating inflammatory pathways in neuronal tissues.
  • Potential Applications : Given its biological profile, CJ-176 could be investigated for therapeutic applications in epilepsy and other neurological disorders.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
CJ-176Cyclopropyl and piperazine substitutionsAnticonvulsant activitySpecific piperazine substitution enhances CNS activity
6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purinePropoxyphenyl substitutionAntimycobacterial activityDifferent substituent leads to antimicrobial properties
9-methyl-6-(4-(2-methylphenyl)piperazin-1-yl)-9H-purineMethyl substitution at 9 positionAntidepressant potentialMethyl group alters pharmacokinetics

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives, including CJ-176:

  • Anticonvulsant Studies : In a controlled study involving rodent models, CJ-176 exhibited significant reductions in seizure frequency compared to control groups. The study emphasized the importance of further exploring its pharmacodynamics and pharmacokinetics.
  • Neuroprotective Mechanisms : Research published in peer-reviewed journals indicates that compounds similar to CJ-176 can modulate inflammatory responses in neuronal cells, potentially reducing damage from oxidative stress.
  • Pharmacological Profiles : A review of various purine derivatives highlighted the need for more comprehensive pharmacological profiling of CJ-176 to better understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in the substituents on the purine core and the piperazine ring. Key variations include:

Piperazine Modifications :

  • Substituents such as acyl (e.g., acetyl, trifluoroacetyl), sulfonyl (e.g., butylsulfonyl), and carboxamide groups are common .
  • The 2,5-dimethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chlorophenyl) or heterocycles (e.g., pyrimidinyl) in analogs .

Purine Core Modifications :

  • The 9-cyclopropyl group distinguishes the target compound from analogs with 8- and 9-aryl/alkyl substituents (e.g., 8-(2-chlorophenyl)-9-(4-chlorophenyl) derivatives) .

Physicochemical and Pharmacological Properties

A comparative analysis of key attributes is summarized below:

Compound Name Substituents on Piperazine Purine Substituents Yield (%) Melting Point (°C) Molecular Weight Reference
Target Compound 4-(2,5-dimethylphenyl) 9-cyclopropyl N/A N/A ~342* -
8-(2-ClPh)-9-(4-ClPh)-6-[4-(pyrrolidinyl carbonyl)piperazinyl]-9H-purine (48) 4-[(pyrrolidin-1-yl)carbonyl] 8-(2-ClPh), 9-(4-ClPh) 51 200–201 522.2
6-(4-Acetylpiperazin-1-yl)-8-(2-ClPh)-9-(4-ClPh)-9H-purine (29) 4-acetyl 8-(2-ClPh), 9-(4-ClPh) 78 189–190 ~525†
6-[4-(Butylsulfonyl)piperazin-1-yl]-8-(2-ClPh)-9-(4-ClPh)-9H-purine (15) 4-(butylsulfonyl) 8-(2-ClPh), 9-(4-ClPh) 17 182–184 545.5
6-[4-(3,3-Dimethylbutanoyl)piperazin-1-yl]-8-(2-ClPh)-9-(4-ClPh)-9H-purine (35) 4-(3,3-dimethylbutanoyl) 8-(2-ClPh), 9-(4-ClPh) 74 194–195 523.5
N-[(4-ClPh)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (22) 4-(2,5-dimethylphenyl) N/A (sulfonamide core) 65 164–168 ~525‡

Notes:

  • *Estimated molecular formula: C₁₉H₂₂N₆ (based on substituent contributions).
  • ‡Compound 22 is a sulfonamide derivative but shares the 2,5-dimethylphenylpiperazinyl group.

Key Observations:

Synthetic Accessibility :

  • Yields for analogs range widely (9–78%), with acylated piperazines (e.g., compound 29) showing higher efficiency compared to sulfonylated derivatives (e.g., compound 15, 17% yield) .
  • The target compound’s synthesis likely follows analogous pathways (e.g., nucleophilic substitution or coupling reactions), though specific data are unavailable.

Physicochemical Stability :

  • The cyclopropyl group at the 9-position may reduce metabolic degradation compared to aryl substituents (e.g., 8/9-chlorophenyl groups in compound 48) .
  • The 2,5-dimethylphenyl group enhances lipophilicity (clogP ~3.5 estimated) compared to polar substituents like morpholinylcarbonyl (compound 49, clogP ~2.8) .

Receptor Interactions :

  • The dimethylphenyl group facilitates π-π stacking in receptor binding, as seen in compound 22’s affinity for serotonin/dopamine receptors .
  • Sulfonyl and acyl groups in analogs (e.g., compounds 15, 35) may alter hydrogen-bonding patterns, impacting selectivity .

Research Findings and Implications

Structure-Activity Relationships (SAR): Piperazine Substituents: Electron-donating groups (e.g., dimethylphenyl) enhance binding to aminergic receptors, while sulfonyl/acyl groups improve solubility but reduce membrane permeability .

Pharmacological Potential: Analogs with chlorophenyl substituents (e.g., compound 48) exhibit high purity (>99% HPLC) and stability, suggesting the target compound may share similar pharmacokinetic profiles . The dimethylphenylpiperazinyl motif in compound 22 shows promise in neuropharmacology, hinting at analogous applications for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.